5,6-dihydrobenzofuran-7(4H)-one
Overview
Description
5,6-Dihydrobenzofuran-7(4H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 5,6-dihydrobenzofuran-7(4H)-one involves the Michael addition of 1,2-cyclohexanedione to β-nitrostyrenes . This reaction typically requires a base catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrobenzofuran-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5,6-Dihydrobenzofuran-7(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6-dihydrobenzofuran-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzofuran-7-ol: A related compound with a similar structure but different functional groups.
7-Methoxy-4,5,6,7-tetrahydrobenzofuran: Another derivative with a methoxy group.
Uniqueness
5,6-Dihydrobenzofuran-7(4H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5,6-dihydro-4H-1-benzofuran-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGZDTKCEQEQQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462177 | |
Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108153-93-1 | |
Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones as described in the research?
A1: The research outlines a novel synthetic protocol for 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones. This protocol involves a four-step process:
- Michael Addition: 1,2-Cyclohexanedione undergoes Michael addition with various β-nitrostyrenes. This reaction forms the initial adduct. [, ]
- Intramolecular Cyclization: The Michael adduct undergoes intramolecular cyclization. This step forms the dihydrofuran ring system. []
- Nitrite Elimination: The cyclized intermediate then undergoes elimination of the nitrite ion (NO2-), leading to aromatization. []
- Air Oxidation: Finally, the molecule undergoes air oxidation, resulting in the formation of the desired 3-aryl-5,6-dihydrobenzofuran-7(4H)-one product. []
Q2: Why is this synthetic route considered advantageous?
A2: The described protocol presents several advantages over previous synthetic methods:
- Simplicity: The reaction proceeds under relatively mild conditions and utilizes readily available starting materials. []
- Efficiency: The one-pot procedure eliminates the need for isolation of intermediates, simplifying the synthesis. []
- Versatility: The method demonstrates broad substrate scope, allowing for the synthesis of diverse 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones by varying the substituents on the β-nitrostyrene starting material. []
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